Valproic acid-d15

Beschreibung

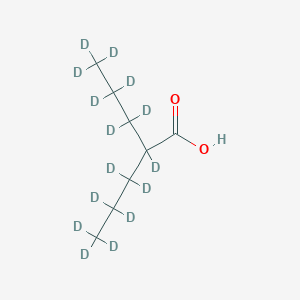

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,3,4,4,5,5,5-octadeuterio-2-(1,1,2,2,3,3,3-heptadeuteriopropyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-5-7(6-4-2)8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/i1D3,2D3,3D2,4D2,5D2,6D2,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJJYAXOARWZEE-BKUSUEPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301232089 | |

| Record name | Pentanoic-2,3,3,4,4,5,5,5-d8 acid, 2-(propyl-d7)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301232089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362049-65-8 | |

| Record name | Pentanoic-2,3,3,4,4,5,5,5-d8 acid, 2-(propyl-d7)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=362049-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanoic-2,3,3,4,4,5,5,5-d8 acid, 2-(propyl-d7)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301232089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Valproic Acid-d15: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, analytical applications, and biological mechanisms of Valproic acid-d15. This deuterated analog of Valproic acid serves as an invaluable tool in pharmacokinetic and metabolic studies, offering high precision and accuracy as an internal standard in various analytical techniques.

Core Chemical Properties

This compound is a stable, isotopically labeled form of Valproic acid, a widely used anticonvulsant and mood-stabilizing drug. The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification.

| Property | Value | Reference |

| Chemical Name | 2-Propylpentanoic acid-d15 | [1] |

| Synonyms | VPA-d15 | |

| Molecular Formula | C₈HD₁₅O₂ | [1] |

| Molecular Weight | 159.3 g/mol | |

| CAS Number | 362049-65-8 | [1] |

| Physical State | Liquid | |

| Appearance | Colorless to light yellow liquid | |

| Purity | >99.00% | |

| Isotopic Purity | >95% (d0 = 0.03%) | [2] |

| Solubility | Soluble in DMSO and Methanol | [2] |

| Storage Temperature | -20°C | [1] |

Experimental Protocols

This compound is predominantly utilized as an internal standard in quantitative analytical methods to ensure the accuracy and reliability of results by accounting for variations during sample preparation and analysis.

Quantitative Analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines the determination of Valproic acid in human plasma using this compound as an internal standard.

1. Materials and Reagents:

-

Valproic acid (analyte)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid

-

Ammonium formate

-

Human plasma (blank)

-

Ultrapure water

2. Preparation of Solutions:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Valproic acid and this compound in methanol.

-

Working Standard Solutions: Serially dilute the Valproic acid stock solution with a 50:50 mixture of methanol and water to prepare a series of working standard solutions for the calibration curve.

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to a final concentration of 20 µg/mL.[3]

3. Sample Preparation:

-

Pipette 200 µL of human plasma into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution (final concentration will depend on the specific assay, a common starting point is in the range of the expected analyte concentration).

-

Add 400 µL of cold acetonitrile to precipitate proteins.[3]

-

Vortex the mixture for 10 seconds.

-

Centrifuge at 12,000 rpm for 10 minutes.[3]

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 400 µL of the mobile phase.[3]

4. LC-MS/MS Conditions:

-

LC System: UHPLC system

-

Column: C18 column (e.g., 2.1 x 150 mm, 1.8 µm)

-

Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.[3]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]

-

Flow Rate: 0.3 mL/min.[3]

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.[3]

-

Injection Volume: 10 µL.[3]

-

Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.

-

MRM Transitions:

-

Valproic acid: m/z 143 -> 143[3]

-

Valproic acid-d6 (as a proxy for d15): m/z 149 -> 149 (Note: The exact transition for this compound should be determined by direct infusion, but will be approximately m/z 158 -> 158).

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

Determine the concentration of Valproic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the quantification of Valproic acid in plasma using this compound as an internal standard, which often requires derivatization to improve volatility.

1. Materials and Reagents:

-

Valproic acid

-

This compound

-

Carbon tetrachloride

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

-

Human plasma

2. Sample Preparation:

-

To a plasma sample, add a known amount of this compound internal standard solution.

-

Acidify the plasma sample.

-

Extract Valproic acid and the internal standard with carbon tetrachloride.[4]

-

Evaporate the organic layer to dryness.

-

Reconstitute the residue in a suitable solvent and add the derivatizing agent.

-

Heat the mixture to facilitate derivatization.

3. GC-MS Conditions:

-

GC System: Gas chromatograph with a capillary column.

-

Column: A suitable capillary column, such as one coated with OV-351.[4]

-

Carrier Gas: Helium.

-

Temperature Program: An optimized temperature program to ensure separation of the analyte from other matrix components.

-

Injection Mode: Splitless.

-

Mass Spectrometer: Mass spectrometer operating in electron ionization (EI) mode.

-

Detection Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor:

-

Valproic acid derivative (e.g., TMS derivative)

-

This compound derivative (e.g., TMS derivative)

-

4. Data Analysis:

-

Similar to the LC-MS/MS method, construct a calibration curve using the peak area ratio of the derivatized analyte to the derivatized internal standard.

-

Calculate the concentration of Valproic acid in the samples from the calibration curve.

Signaling Pathways

Valproic acid is known to exert its therapeutic and biological effects through multiple mechanisms, including the inhibition of histone deacetylases (HDACs) and the activation of the Notch1 signaling pathway.

HDAC Inhibition Pathway

Valproic acid directly inhibits Class I and IIa histone deacetylases. This inhibition leads to the hyperacetylation of histones, which relaxes the chromatin structure and allows for the transcription of genes that are often silenced in cancer cells, leading to cell cycle arrest, differentiation, and apoptosis.

References

An In-depth Technical Guide to the Synthesis and Characterization of Valproic Acid-d15

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Valproic acid-d15 (2-propyl-d7-pentanoic-d8 acid), a deuterated analog of the widely used anticonvulsant and mood-stabilizing drug, valproic acid. This isotopically labeled compound is an invaluable tool in pharmacokinetic studies, metabolic research, and as an internal standard for quantitative bioanalysis. This document details a feasible synthetic route, comprehensive characterization methodologies, and explores the mechanistic role of valproic acid in relevant signaling pathways.

Synthesis of this compound

The synthesis of this compound can be achieved through a well-established malonic ester synthesis route, adapted for the incorporation of deuterium atoms. This method involves the dialkylation of diethyl malonate with a deuterated propyl halide, followed by hydrolysis and decarboxylation.

Experimental Protocol

A plausible multi-step synthesis for this compound is outlined below.

Step 1: Formation of Sodium Ethoxide In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, sodium metal is cautiously added to absolute ethanol under an inert atmosphere (e.g., argon or nitrogen). The reaction is allowed to proceed until all the sodium has reacted to form sodium ethoxide.

Step 2: Dialkylation of Diethyl Malonate To the freshly prepared sodium ethoxide solution, diethyl malonate is added dropwise at room temperature. The mixture is then heated to reflux, and deuterated 1-bromopropane (1-bromopropane-d7) is added dropwise. The reaction mixture is refluxed for several hours to ensure complete dialkylation.

Step 3: Hydrolysis of Diethyl 2,2-di(propyl-d7)malonate After cooling, a solution of sodium hydroxide in water is added to the reaction mixture. The mixture is heated to reflux to facilitate the hydrolysis of the diethyl 2,2-di(propyl-d7)malonate to its corresponding dicarboxylic acid salt.

Step 4: Decarboxylation to this compound The reaction mixture is cooled and then acidified with a strong acid, such as hydrochloric acid. The acidified mixture is heated to induce decarboxylation of the dipropyl-d14-malonic acid, yielding this compound.

Step 5: Purification The crude this compound is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The final product can be further purified by vacuum distillation.

Synthesis Workflow

Deuterated Valproic Acid: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valproic acid (VPA) is a branched-chain carboxylic acid that has been a cornerstone in the treatment of epilepsy and bipolar disorder for decades. Its therapeutic utility is also being explored in a range of other conditions, including migraine prophylaxis, neuropathic pain, and as an anticancer agent. The diverse pharmacological effects of VPA are attributed to its multifaceted mechanism of action, which includes enhancement of GABAergic neurotransmission, blockade of voltage-gated sodium channels, and inhibition of histone deacetylases (HDACs).

In recent years, the strategic incorporation of deuterium into drug molecules has emerged as a promising approach to improve their pharmacokinetic and metabolic profiles. This guide provides an in-depth technical overview of deuterated valproic acid for research purposes, summarizing its core pharmacology, potential benefits of deuteration, and detailed experimental methodologies for its investigation.

Core Pharmacology of Valproic Acid

The therapeutic effects of valproic acid stem from its ability to modulate multiple cellular pathways. Understanding these mechanisms is crucial for designing and interpreting research studies involving its deuterated analogue.

GABAergic System Modulation

Valproic acid enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system.[1][2][3] It achieves this through several mechanisms:

-

Inhibition of GABA Transaminase (GABA-T): VPA inhibits GABA-T, the primary enzyme responsible for GABA degradation, leading to increased synaptic concentrations of GABA.[1][4]

-

Stimulation of GABA Synthesis: VPA can stimulate the activity of glutamic acid decarboxylase (GAD), the enzyme that synthesizes GABA from glutamate.[5]

-

Increased GABA Release: Some studies suggest that VPA can enhance the release of GABA from presynaptic terminals.[6]

Ion Channel Blockade

VPA exerts a direct effect on voltage-gated ion channels, which contributes to its anticonvulsant properties by reducing neuronal hyperexcitability.[7] It primarily blocks voltage-gated sodium channels and may also modulate T-type calcium channels.[3][7]

Histone Deacetylase (HDAC) Inhibition

A significant aspect of VPA's mechanism of action is its ability to inhibit class I and IIa histone deacetylases (HDACs).[8][9] By inhibiting HDACs, VPA promotes histone acetylation, leading to a more open chromatin structure and altered gene expression.[8] This epigenetic modulation is thought to underlie its potential efficacy in neurodegenerative diseases and cancer.[2][10]

The Rationale for Deuteration

Deuterium is a stable, non-radioactive isotope of hydrogen. The substitution of hydrogen with deuterium in a drug molecule can significantly alter its metabolic fate due to the "kinetic isotope effect." The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[11] This can lead to several potential advantages for a deuterated drug compared to its non-deuterated counterpart:

-

Reduced Metabolism: Slower metabolism can lead to a longer drug half-life.

-

Increased Exposure: A longer half-life can result in a greater area under the curve (AUC), meaning the body is exposed to the drug for a longer period.

-

Reduced Peak-to-Trough Plasma Concentrations: This can lead to a more stable therapeutic level and potentially fewer side effects associated with high peak concentrations.

-

Altered Metabolite Profile: Deuteration can shift the metabolic pathway, potentially reducing the formation of toxic metabolites.

Data Presentation

Due to the limited availability of direct comparative preclinical data for deuterated valproic acid in the public literature, this section provides key pharmacodynamic and pharmacokinetic parameters for non-deuterated valproic acid to serve as a baseline for future comparative studies.

Table 1: Pharmacodynamic Properties of Valproic Acid

| Parameter | Value | Target | Reference |

| HDAC1 Inhibition (IC50) | ~0.4 mM | Histone Deacetylase 1 | [9] |

| GABA-T Inhibition | Concentration-dependent | GABA transaminase | [4] |

Table 2: Pharmacokinetic Parameters of Valproic Acid in Humans

| Parameter | Value | Notes | Reference |

| Bioavailability | ~100% | Oral administration | [14] |

| Protein Binding | 87-95% | Primarily to albumin | [2] |

| Volume of Distribution | 0.1-0.4 L/kg | [12] | |

| Elimination Half-life | 9-16 hours | Can be shorter with co-administration of enzyme-inducing drugs | [14] |

| Clearance | 6-20 mL/h/kg | [2] |

Experimental Protocols

The following protocols are provided as a guide for researchers investigating the properties of deuterated valproic acid.

Synthesis of Deuterated Valproic Acid

The synthesis of octa-deuterated valproic acid has been described and can be achieved through catalytic deuteration.[15] A general retrosynthesis approach has also been outlined.[16]

Illustrative Synthesis Steps:

-

Starting Material: A suitable precursor molecule that allows for the introduction of deuterium at the desired positions.

-

Deuteration Reaction: Catalytic deuteration using deuterium gas (D2) and a catalyst such as palladium on carbon (Pd/C).

-

Purification: Purification of the deuterated valproic acid using standard techniques such as distillation or chromatography.

-

Characterization: Confirmation of the structure and isotopic enrichment using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This protocol is adapted from established methods for assessing HDAC inhibition by valproic acid.[9][17]

Materials:

-

HeLa or other suitable cell line nuclear extract as a source of HDACs.

-

Deuterated valproic acid and non-deuterated valproic acid.

-

Trichostatin A (TSA) as a positive control.

-

Boc-Lys(Ac)-AMC fluorogenic HDAC substrate.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Developer solution.

-

96-well black microplate.

-

Fluorometric plate reader.

Procedure:

-

Prepare serial dilutions of deuterated and non-deuterated valproic acid, and TSA in assay buffer.

-

Add the nuclear extract to the wells of the 96-well plate.

-

Add the different concentrations of the test compounds and controls to the wells.

-

Incubate for a predetermined time (e.g., 15 minutes) at 37°C.

-

Add the fluorogenic HDAC substrate to all wells.

-

Incubate for a further period (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding the developer solution.

-

Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

-

Calculate the percent inhibition for each concentration and determine the IC50 values.

Animal Model for Neurological Disorders (e.g., Huntington's Disease)

The R6/2 mouse model is a commonly used transgenic model for Huntington's disease that exhibits a progressive neurological phenotype. This protocol provides a general framework for evaluating the efficacy of deuterated valproic acid in this model.

Animals:

-

R6/2 transgenic mice and wild-type littermates.

-

Animals should be housed under standard laboratory conditions with ad libitum access to food and water.

Drug Administration:

-

Deuterated valproic acid and non-deuterated valproic acid can be administered via oral gavage, intraperitoneal injection, or in the drinking water.

-

Dosing should be initiated before or at the onset of symptoms, depending on the study design.

Behavioral Assessments:

-

Rotarod Test: To assess motor coordination and balance.

-

Open Field Test: To evaluate locomotor activity and anxiety-like behavior.

-

Grip Strength Test: To measure muscle strength.

-

Survival Analysis: To determine if the treatment extends the lifespan of the animals.

Biochemical and Histological Analysis:

-

At the end of the study, brain tissue can be collected for analysis.

-

Western Blotting: To measure levels of acetylated histones, huntingtin aggregates, and other relevant proteins.

-

Immunohistochemistry: To examine neuronal survival and pathology in brain sections.

Mandatory Visualizations

Signaling Pathways

Caption: Valproic Acid's Modulation of the GABAergic Pathway.

Caption: Valproic Acid's Inhibition of Histone Deacetylase (HDAC).

Experimental Workflow

Caption: A general workflow for the preclinical evaluation of deuterated valproic acid.

Conclusion

Deuterated valproic acid represents a promising area of research with the potential for an improved therapeutic profile compared to its non-deuterated parent compound. While direct comparative data is currently limited, the well-understood mechanisms of valproic acid and the established principles of drug deuteration provide a strong rationale for its investigation. This guide offers a comprehensive resource for researchers embarking on studies of deuterated valproic acid, from its synthesis and in vitro characterization to its evaluation in preclinical models of disease. Further research is warranted to fully elucidate the pharmacokinetic, pharmacodynamic, and therapeutic advantages of this novel compound.

References

- 1. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Valproic acid pathway: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Mechanisms of action of valproate: a commentatory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effects of sodium valproate on gamma-aminobutyrate metabolism and behaviour in naive and ethanolamine-O-sulphate pretreated rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Experimental studies and controlled clinical testing of valproate and vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Valproic Acid? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A comprehensive review on pharmacological applications and drug-induced toxicity of valproic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Studies on the metabolic fate of valproic acid in the rat using stable isotope techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

- 13. WO2010062656A3 - Deuterated 2-propylpentanoic acid compounds - Google Patents [patents.google.com]

- 14. Pharmacokinetics of valproic acid obtained after administration of three oral formulations to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scribd.com [scribd.com]

- 16. researchgate.net [researchgate.net]

- 17. aacrjournals.org [aacrjournals.org]

Valproic Acid-d15: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Valproic acid-d15, a deuterated analog of the widely used anticonvulsant and mood-stabilizing drug, Valproic acid. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound as an internal standard in pharmacokinetic and metabolic studies, and for those investigating the mechanisms of action of Valproic acid.

Core Data Presentation

This compound is a stable isotope-labeled version of Valproic acid, where 15 hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it is chemically identical to the unlabeled drug but can be distinguished by its higher mass.

| Parameter | Value |

| CAS Number | 362049-65-8 |

| Molecular Formula | C₈HD₁₅O₂ |

| Molecular Weight | 159.29 g/mol |

Experimental Protocols

This compound is crucial for the accurate quantification of Valproic acid in biological matrices such as plasma, serum, and urine. The following is a representative experimental protocol for the determination of Valproic acid in human plasma using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with this compound as an internal standard.

Protocol: Quantification of Valproic Acid in Human Plasma by LC-MS/MS

1. Materials and Reagents:

-

Valproic acid reference standard

-

This compound (internal standard)

-

Human plasma (drug-free)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

2. Preparation of Stock and Working Solutions:

-

Valproic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve Valproic acid in methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Valproic acid stock solution with methanol:water (50:50, v/v) to achieve a calibration curve range (e.g., 1-200 µg/mL).

-

IS Working Solution (10 µg/mL): Dilute the this compound stock solution with methanol.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the IS working solution (10 µg/mL this compound).

-

Vortex mix for 10 seconds.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate Valproic acid from endogenous plasma components.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Valproic Acid: Precursor ion (m/z) 143.1 → Product ion (m/z) 143.1 (or a suitable fragment).

-

This compound: Precursor ion (m/z) 158.2 → Product ion (m/z) 158.2 (or a suitable fragment).

-

-

Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Valproic acid to this compound against the concentration of the calibration standards.

-

Determine the concentration of Valproic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the use and mechanism of action of Valproic acid.

Understanding the Isotope Effects of Valproic Acid-d15: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known isotope effects of Valproic acid-d15 (VPA-d15), a deuterated form of the widely used anticonvulsant and mood-stabilizing drug, Valproic acid (VPA). By replacing hydrogen atoms with their heavier isotope, deuterium, at 15 positions, VPA-d15 exhibits altered physicochemical properties that can influence its metabolic fate and pharmacokinetic profile. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Core Concepts: The Deuterium Isotope Effect

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the C-D bond is stronger and more stable than the C-H bond. This increased bond strength can slow down metabolic reactions that involve the cleavage of this bond, a common step in drug metabolism by cytochrome P450 (CYP) enzymes. Consequently, deuterated compounds may exhibit a longer half-life, reduced clearance, and altered metabolite profiles compared to their non-deuterated counterparts.

Quantitative Data Summary

Table 1: Observed Isotope Effects on the Metabolism of Deuterated Valproic Acid Analogues in Rats

| Deuterated Analogue | Metabolic Pathway | Observed Isotope Effect | Reference |

| [2-²H₁]VPA | Oxidation at C-2 and C-3 | Varying degrees of deuterium loss observed in resulting metabolites. | [1] |

| [3,3-²H₂]VPA | 3-Hydroxylation | An apparent intramolecular isotope effect (kH/kD) of approximately 8 was associated with the direct hydroxylation at C-3. This indicates that the C-H bond is cleaved about 8 times faster than the C-D bond in this specific metabolic reaction. | [1] |

Table 2: General Pharmacokinetic Parameters of Valproic Acid (Non-deuterated) in Humans

| Parameter | Value | Reference |

| Half-life (t½) | 12 - 16 hours (adults), 8.6 - 12.3 hours (children) | [2] |

| Apparent Clearance (CL/F) | 6 - 10 mL/h/kg | [2] |

| Volume of Distribution (Vd) | 0.1 - 0.4 L/kg | [3] |

| Protein Binding | ~90% (concentration-dependent) | [3] |

Note: These values are for non-deuterated Valproic Acid and serve as a baseline for potential comparisons. Direct pharmacokinetic data for this compound is needed for a definitive comparison.

Experimental Protocols

In Vivo Metabolic Fate Study of Deuterated Valproic Acid in Rats

This protocol is based on the methodology used to study the metabolism of [2-²H₁]VPA and [3,3-²H₂]VPA.[1]

-

Animal Model: Male Sprague-Dawley rats.

-

Drug Administration: A single intraperitoneal (i.p.) injection of the deuterated VPA analogue.

-

Sample Collection: Urine is collected over a specified period (e.g., 24 hours) and stored frozen until analysis.

-

Sample Preparation:

-

Thaw urine samples.

-

Acidify the urine to a low pH (e.g., pH 1) with hydrochloric acid.

-

Extract the metabolites using an organic solvent such as ethyl acetate.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Derivatize the residue to make the metabolites volatile for gas chromatography. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

-

Analytical Method:

-

Instrumentation: Gas chromatography-mass spectrometry (GC-MS).

-

Column: A suitable capillary column for separating the derivatized metabolites (e.g., a fused-silica capillary column coated with a non-polar stationary phase).

-

GC Program: A temperature program that allows for the separation of the various metabolites.

-

MS Detection: Electron impact (EI) ionization. Mass spectra are scanned over a relevant mass range to identify the metabolites and determine their deuterium content by analyzing the molecular ions and characteristic fragment ions.

-

Quantitative Analysis of Valproic Acid and its Metabolites using LC-MS/MS

This protocol describes a general method for the sensitive and specific quantification of VPA and its metabolites in biological matrices, often employing a deuterated internal standard like VPA-d15.[4][5]

-

Biological Matrix: Human plasma or serum.

-

Internal Standard: Addition of a known concentration of this compound to all samples, calibrators, and quality controls.

-

Sample Preparation (Solid Phase Extraction - SPE):

-

Condition a C8 SPE cartridge with methanol followed by water.

-

Acidify the plasma sample with an acid (e.g., formic acid).

-

Load the acidified plasma onto the SPE cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the analytes with a stronger solvent (e.g., methanol).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

Analytical Method:

-

Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Column: A reverse-phase column (e.g., ZORBAX SB-C₈).

-

Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing a modifier (e.g., ammonium acetate and formic acid).[4]

-

Flow Rate: A typical flow rate of 0.3 mL/min.[4]

-

MS/MS Detection: Electrospray ionization (ESI) in negative ion mode. Detection is performed using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for VPA, its metabolites, and the deuterated internal standard.

-

Signaling Pathways and Mechanisms of Action

Valproic acid exerts its therapeutic effects through multiple mechanisms. The deuteration in VPA-d15 is expected to primarily affect its metabolism, potentially leading to higher and more sustained plasma concentrations, which could, in turn, enhance its pharmacodynamic effects on these pathways.

GABAergic System Modulation

VPA increases the availability of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain.

Caption: VPA enhances GABAergic neurotransmission.

Histone Deacetylase (HDAC) Inhibition

VPA inhibits class I and IIa histone deacetylases, leading to hyperacetylation of histones and altered gene expression.[6][7]

Caption: VPA's inhibition of HDACs alters gene expression.

Experimental Workflow for In Vitro HDAC Inhibition Assay

A typical workflow to assess the HDAC inhibitory activity of a compound like deuterated VPA.[8][9]

Caption: Workflow for assessing HDAC inhibition in vitro.

Conclusion and Future Directions

The available evidence, primarily from studies on specifically deuterated VPA analogues, strongly suggests that deuteration can significantly impact the metabolism of Valproic acid, leading to a notable kinetic isotope effect. This effect has the potential to alter the pharmacokinetic profile of the drug, which may, in turn, influence its efficacy and safety. This compound is a valuable tool as an internal standard for analytical methods due to its distinct mass.

However, a clear gap exists in the literature regarding a direct and comprehensive comparison of the pharmacokinetic and pharmacodynamic properties of this compound with its non-deuterated counterpart in preclinical and clinical settings. Future research should focus on head-to-head studies to quantify the differences in half-life, clearance, bioavailability, and therapeutic efficacy. Such studies are crucial for fully understanding the potential benefits and drawbacks of deuteration for this important therapeutic agent and for informing the development of next-generation antiepileptic and mood-stabilizing drugs.

References

- 1. Studies on the metabolic fate of valproic acid in the rat using stable isotope techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Population Pharmacokinetics of Valproic Acid in Pediatric and Adult Caucasian Patients [mdpi.com]

- 3. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. LC-MS/MS method for simultaneous determination of valproic acid and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Successful LC-MS/MS assay development and validation for determination of valproic acid and its metabolites supporting proactive pharmacovigilance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

- 7. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Valproic Acid-d15: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the stability and recommended storage conditions for Valproic acid-d15. The following sections detail the stability of the pure compound and its solutions, outline protocols for forced degradation studies, and describe its known degradation pathways and analytical methodologies.

Stability and Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. The following tables summarize the recommended storage conditions and stability data for the compound in its pure form and in solution.

Table 1: Recommended Storage and Stability of Pure this compound

| Storage Condition | Duration | Stability |

| -20°C | 3 years | Stable |

| 4°C | 2 years | Stable |

Table 2: Stability of this compound in Solution

| Solvent | Storage Condition | Duration | Stability |

| DMSO | -80°C | 6 months | Stable |

| -20°C | 1 month | Stable |

Forced Degradation Studies

Forced degradation studies, or stress testing, are essential to identify the potential degradation products and pathways of a drug substance. These studies help in the development of stability-indicating analytical methods and provide insights into the intrinsic stability of the molecule.

Experimental Protocol for Forced Degradation

A typical forced degradation study for this compound would involve subjecting the compound to various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. The degradation should be targeted to be in the range of 5-20% to ensure that the primary degradation products are formed without excessive decomposition.[1]

1. Hydrolytic Degradation:

-

Acid Hydrolysis: Treat a solution of this compound with 0.1 M to 1.0 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction can be carried out at room temperature or elevated temperatures (e.g., 50-60°C) if no degradation is observed at room temperature.[1]

-

Base Hydrolysis: Treat a solution of this compound with 0.1 M to 1.0 M sodium hydroxide (NaOH) or potassium hydroxide (KOH) under similar temperature conditions as acid hydrolysis.[1]

-

Neutral Hydrolysis: Reflux the drug substance in water for an extended period.

2. Oxidative Degradation:

-

Treat a solution of this compound with a solution of hydrogen peroxide (H₂O₂), typically in the range of 3-30%. The reaction is usually performed at room temperature.

3. Photolytic Degradation:

-

Expose the drug substance, both in solid form and in solution, to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[2][3] A cool white fluorescent lamp and a UV lamp are often used.[4]

4. Thermal Degradation:

-

Expose the solid drug substance to dry heat, typically in the range of 40-80°C.[1] The duration of exposure depends on the stability of the compound.

Sample Analysis:

-

After exposure to the stress conditions, the samples are analyzed using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to quantify the remaining parent drug and identify and quantify any degradation products.

Degradation Pathways

The degradation pathways of this compound are expected to be similar to those of non-deuterated Valproic acid. The primary metabolic pathways are glucuronidation and mitochondrial beta-oxidation, with a minor contribution from cytochrome P450 (CYP) mediated oxidation.[5][6][7] Under forced degradation conditions, similar chemical transformations are anticipated.

The major routes of metabolism for valproic acid are glucuronidation (accounting for approximately 50% of the dose) and mitochondrial β-oxidation (accounting for about 40%). A lesser pathway, responsible for about 10% of metabolism, is oxidation mediated by cytochrome P450 enzymes.[5]

Analytical Methods for Stability Testing

A variety of analytical methods can be employed to assess the stability of this compound and to separate and quantify its degradation products. Due to the lack of a strong chromophore in the valproic acid molecule, derivatization is often required for UV-Vis or fluorescence detection in HPLC.[8]

Table 3: Analytical Methods for Valproic Acid Analysis

| Analytical Technique | Description | Key Considerations |

| Gas Chromatography (GC) | A common method for the analysis of volatile compounds. Valproic acid is amenable to GC analysis, often with derivatization to improve volatility and detection. GC coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS) is frequently used.[9] | The method is specific, accurate, and robust. It is suitable for non-chromophoric substances.[9] |

| High-Performance Liquid Chromatography (HPLC) | A versatile technique for separating and quantifying components in a mixture. For valproic acid, which lacks a strong UV chromophore, pre- or post-column derivatization is often necessary to enable UV or fluorescence detection.[8] Reversed-phase HPLC is commonly used. | A stability-indicating HPLC method should be able to separate the parent drug from all potential degradation products.[10] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | A powerful technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. It is highly effective for identifying and quantifying degradation products without the need for derivatization. | LC-MS/MS can provide structural information about the degradation products, aiding in pathway elucidation. |

The development of a stability-indicating analytical method is a critical step in ensuring the quality and safety of a drug substance. The chosen method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

References

- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. pharmadekho.com [pharmadekho.com]

- 5. ClinPGx [clinpgx.org]

- 6. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Analytical Method Development for Sodium Valproate through Chemical Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. bepls.com [bepls.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Valproic Acid-d15

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of Valproic acid-d15 (VPA-d15), a deuterated analog of the widely used anticonvulsant and mood-stabilizing drug, Valproic acid. The inclusion of deuterium atoms provides a heavier, stable isotopic label, making it an invaluable tool in pharmacokinetic studies, metabolic research, and as an internal standard for quantitative analysis.[1][2]

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈HD₁₅O₂ | [3] |

| Molecular Weight | 159.31 g/mol | |

| Appearance | Colorless to pale yellow liquid | [4] |

| Storage Temperature | Recommended: -20°C or 2-8°C | [1] |

| Boiling Point | ~220°C at 760 mmHg (for non-deuterated) | [5] |

| Specific Gravity | ~0.922 at 0°C (for non-deuterated) | [5] |

Chemical Properties

| Property | Value | Source |

| CAS Number | 362049-65-8 | [3] |

| Synonyms | VPA-d15, 2-Propylpentanoic Acid-d15, (CD₃CD₂CD₂)₂CDCO₂H | [6] |

| Purity | Typically >98% or >99% | [1] |

| Solubility | Soluble in acetone, chloroform, ether, and methanol. Slightly soluble in water (~1.2 mg/mL for non-deuterated). | [4] |

| Chemical Stability | Store in airtight containers. | [4] |

Mechanism of Action and Associated Signaling Pathways

This compound is expected to share the same mechanisms of action as its non-deuterated counterpart, Valproic acid. The primary therapeutic effects are attributed to its influence on multiple neurochemical pathways.[7][8]

Modulation of GABAergic Neurotransmission

One of the principal mechanisms of VPA is the enhancement of inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA).[7][9][10] VPA inhibits GABA transaminase, the enzyme responsible for GABA degradation, leading to increased GABA concentrations in the synapse and thus potentiating its inhibitory effects.[7][10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Immunomart [immunomart.com]

- 4. Valproic acid (PIM 551) [inchem.org]

- 5. VALPROIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. isotope.com [isotope.com]

- 7. droracle.ai [droracle.ai]

- 8. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. What is the mechanism of Valproic Acid? [synapse.patsnap.com]

Technical Guide to the Certificate of Analysis for Valproic Acid-d15

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the typical data and methodologies presented in a Certificate of Analysis (CofA) for Valproic acid-d15. This compound is the deuterated analog of Valproic acid, a widely used anticonvulsant and mood-stabilizing drug. Due to its isotopic labeling, this compound serves as an ideal internal standard for quantitative bioanalytical studies, such as those employing mass spectrometry. A thorough understanding of its CofA is critical for ensuring the accuracy and reliability of experimental results.

Data Presentation: A Summary of Analytical Findings

The Certificate of Analysis for a reference standard like this compound provides a comprehensive summary of its identity, purity, and other critical quality attributes. The following tables present typical quantitative data found on a CofA for this compound, compiled from various supplier specifications and related compound analyses.

Table 1: General Information and Physical Properties

| Parameter | Specification |

| Product Name | This compound |

| Synonyms | 2-Propylpentanoic-d15 Acid, VPA-d15 |

| CAS Number | 362049-65-8 |

| Molecular Formula | C₈HD₁₅O₂ |

| Molecular Weight | 159.30 |

| Appearance | Colorless to Light Yellow Oil |

| Solubility | Soluble in Methanol, DMSO |

| Storage Conditions | -20°C, Hygroscopic |

Table 2: Analytical Test Results

| Test | Method | Specification | Representative Result |

| Chemical Purity | HPLC-UV, GC-MS | >98% | >99.00% |

| Isotopic Purity | Mass Spectrometry | ≥98% | 99.5% (d15) |

| Isotopic Enrichment | Mass Spectrometry | No d0 detected | Conforms |

| Identity Confirmation | ¹H-NMR, Mass Spectrometry | Conforms to Structure | Conforms |

Experimental Protocols: Methodologies for Quality Assessment

The specifications presented in the CofA are derived from rigorous experimental testing. Below are detailed methodologies for the key experiments typically performed to certify a batch of this compound.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to assess the chemical purity of this compound and to identify and quantify any organic impurities.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: A non-polar capillary column, such as a DB-1MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection: 1 µL of a 1 mg/mL solution in methanol, splitless injection at 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Hold: 5 minutes at 250°C.

-

-

Mass Spectrometry: Electron ionization (EI) at 70 eV. The mass spectrometer is operated in full scan mode (m/z 40-300) to identify impurities and in selected ion monitoring (SIM) mode for quantification.

-

Data Analysis: The purity is calculated by dividing the peak area of this compound by the total peak area of all components, expressed as a percentage.

Isotopic Purity and Enrichment by Mass Spectrometry

This analysis confirms the degree of deuteration and ensures the absence of the non-deuterated (d0) form.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a suitable inlet (e.g., direct infusion or LC).

-

Sample Preparation: The sample is diluted to an appropriate concentration (e.g., 1 µg/mL) in a suitable solvent like methanol.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for carboxylic acids.

-

Data Acquisition: The mass spectrum is acquired over a narrow mass range centered on the molecular ions of this compound ([M-H]⁻ at m/z 158.2) and its potential non-deuterated counterpart ([M-H]⁻ at m/z 143.1).

-

Data Analysis: The isotopic purity is determined by comparing the intensity of the ion corresponding to the fully deuterated molecule (d15) to the sum of intensities of all isotopic variants. Isotopic enrichment is confirmed by the absence or negligible presence of the d0 peak.

Identity Confirmation by Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR is used to confirm the structural integrity of the molecule. For a highly deuterated compound like this compound, the proton spectrum will be very simple.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The sample is dissolved in a deuterated solvent that does not exchange with the analyte's remaining proton, such as Chloroform-d (CDCl₃).

-

Data Acquisition: A standard one-dimensional proton NMR spectrum is acquired.

-

Data Analysis: The spectrum of this compound is expected to show a single proton signal corresponding to the carboxylic acid proton. The absence of signals in the aliphatic region confirms the high level of deuteration. The chemical shift of the carboxylic acid proton should be consistent with the expected structure.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the quality control process for this compound and a key analytical pathway.

role of Valproic acid as an HDAC inhibitor

An In-depth Technical Guide on the Role of Valproic Acid as an HDAC Inhibitor

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Valproic acid (VPA), a well-established antiepileptic drug, has been identified as a potent inhibitor of histone deacetylases (HDACs), particularly those in Class I.[1][2] This activity allows VPA to modulate gene expression by increasing histone acetylation, leading to a more open and transcriptionally active chromatin structure.[3][4] Its ability to relieve HDAC-dependent transcriptional repression has significant implications for cancer therapy, where it can induce differentiation, apoptosis, and cell cycle arrest in transformed cells.[1][3][5] VPA's influence extends to critical signaling pathways, including the Wnt/β-catenin and Notch pathways, further highlighting its potential as a multifaceted therapeutic agent. This document provides a technical overview of VPA's mechanism of action, quantitative inhibitory data, its effects on key signaling cascades, and detailed experimental protocols for its study.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from the lysine residues of histone tails.[3] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression.[1] Aberrant HDAC activity is frequently observed in various cancers, leading to the silencing of tumor suppressor genes and promoting oncogenesis.[1][5] Consequently, HDAC inhibitors have emerged as a promising class of anti-cancer drugs.[3][6]

Valproic acid (VPA), a short-chain fatty acid, has been used clinically for decades to treat epilepsy and bipolar disorder.[5][7] Its discovery as a direct inhibitor of HDACs revealed a novel mechanism for its therapeutic effects and opened avenues for its repurposing in oncology.[3][6] VPA inhibits HDACs at clinically relevant concentrations, causing hyperacetylation of histones and inducing the differentiation of various cancer cells, including carcinoma and leukemia.[3][6][8]

Mechanism of Action

VPA exerts its function as an HDAC inhibitor by directly targeting the enzymatic activity of HDACs. It is believed to bind to the catalytic center of the enzyme, thereby blocking substrate access.[2][3] This inhibition prevents the removal of acetyl groups from histones H3 and H4, leading to their hyperacetylation.[3][9] The accumulation of acetylated histones neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA. This results in a more relaxed chromatin state, which facilitates gene expression.[4]

VPA demonstrates selectivity primarily for Class I HDACs (HDAC1, 2, 3, and 8).[1][2] In addition to its direct enzymatic inhibition, VPA has also been shown to induce the proteasomal degradation of HDAC2, providing an isoenzyme-selective mechanism for its downregulation.[1]

Quantitative Analysis of HDAC Inhibition

The inhibitory potency of VPA against HDACs is commonly quantified by its half-maximal inhibitory concentration (IC50). These values can vary depending on the specific HDAC isoform and the experimental system used.

| HDAC Isoform / Target | IC50 Value (mM) | Cell/System Context | Reference |

| HDAC1 | 0.4 | In vitro | [7][10] |

| HDAC2 | Not specified | F9 cell extracts | [3] |

| HDAC5 | Not specified | F9 cell extracts | [3] |

| HDAC6 | Not specified | F9 cell extracts | [3] |

| Total HDACs | ~0.5 - 1.0 | Therapeutic range in humans | [11] |

Key Signaling Pathways Modulated by VPA

VPA's role as an HDAC inhibitor leads to the modulation of several critical intracellular signaling pathways implicated in cell fate, proliferation, and differentiation.

Wnt/β-catenin Pathway

VPA is known to activate the canonical Wnt/β-catenin signaling pathway.[12][13] One of the proposed mechanisms is through the inhibition of glycogen synthase kinase 3β (GSK3β), a key component of the β-catenin destruction complex.[12][14] Inhibition of GSK3β prevents the phosphorylation and subsequent degradation of β-catenin. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of Wnt target genes.[12][15] This activation has been linked to VPA's ability to induce neuronal differentiation.[13]

Caption: VPA activates the Wnt/β-catenin pathway by inhibiting GSK3β.

Notch Signaling Pathway

VPA has also been shown to activate the Notch signaling pathway in various cancer cells, including medullary thyroid cancer and neuroblastoma.[16][17] Treatment with VPA leads to an increase in both the full-length and the active form of Notch1 (Notch Intracellular Domain, NICD).[16][18] This activation is dependent on γ-secretase, the enzyme responsible for the final cleavage that releases NICD.[17] Once released, NICD translocates to the nucleus and activates the transcription of target genes like Hes-1, which are involved in regulating cell proliferation and differentiation.[17][19] This VPA-induced activation of Notch signaling can lead to growth inhibition and apoptosis in certain cancer cells.[16]

Caption: VPA activates Notch signaling via a γ-secretase-dependent mechanism.

Experimental Protocols

To assess the efficacy and mechanism of VPA as an HDAC inhibitor, several key experimental procedures are employed.

General Experimental Workflow

A typical workflow for investigating VPA's effects involves treating cultured cells and subsequently performing a battery of molecular and cellular assays to measure HDAC inhibition and its downstream consequences.

Caption: Standard workflow for evaluating VPA's HDAC inhibitory effects.

HDAC Activity/Inhibition Assay (Colorimetric)

This protocol is adapted from commercially available kits and general laboratory procedures to measure total HDAC activity from nuclear extracts.[20][21]

-

Reagent Preparation: Prepare assay buffers, the acetylated histone substrate, and developing solutions as per the kit manufacturer's instructions.

-

Nuclear Extract Preparation:

-

Culture cells to 70-80% confluency and treat with VPA (e.g., 0.5 mM, 1 mM, 2 mM) or a vehicle control for a specified time (e.g., 24 hours).

-

Harvest cells and perform nuclear extraction using a commercial kit or standard hypotonic lysis protocols.

-

Determine the protein concentration of the nuclear extract using a BCA or Bradford assay.

-

-

Assay Procedure:

-

Add 30-50 µL of assay buffer to each well of a 96-well plate.

-

Add 10-20 µg of nuclear extract to the appropriate wells. Include a "no enzyme" control and a positive control inhibitor (e.g., Trichostatin A).

-

Add the acetylated substrate to all wells to initiate the reaction.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Add the developer solution, which contains a reagent that reacts with the deacetylated substrate to produce a chromophore.

-

Incubate at 37°C for 15-30 minutes.

-

Add a stop solution.

-

-

Data Analysis:

-

Read the absorbance on a microplate reader at 450 nm.

-

HDAC activity is inversely proportional to the signal. Calculate the percentage of inhibition for VPA-treated samples relative to the vehicle control.

-

Western Blotting for Histone Acetylation

This protocol is used to qualitatively and quantitatively assess the increase in acetylated histones H3 and H4 following VPA treatment.[3][22]

-

Cell Lysis:

-

Treat cells with VPA (e.g., 1 mM) for various time points (e.g., 0, 6, 12, 24 hours).[3]

-

Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. It is crucial to also include an HDAC inhibitor (like TSA or sodium butyrate) in the lysis buffer to preserve the acetylation state.

-

Sonicate the samples briefly to shear DNA and reduce viscosity.

-

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer:

-

Load 20-30 µg of protein per lane on a 15% SDS-polyacrylamide gel.

-

Run the gel until adequate separation of low molecular weight proteins (histones are ~15-17 kDa) is achieved.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for acetylated histone H3 (e.g., Ac-H3K9) and acetylated histone H4 (e.g., Ac-H4K8).[22]

-

Also, probe separate blots or strip and re-probe with antibodies for total histone H3 and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.[9]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify band intensities using densitometry software. Normalize the acetylated histone signal to the total histone or loading control signal.

-

Therapeutic Implications and Conclusion

The function of Valproic Acid as an HDAC inhibitor underpins its significant anti-tumor properties. By inducing histone hyperacetylation, VPA can reactivate silenced tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][23][24] Its ability to modulate key signaling pathways like Wnt and Notch further contributes to its pleiotropic anti-cancer effects.[12][16] VPA has shown promise in preclinical models and is being evaluated in clinical trials, often in combination with other chemotherapeutic or epigenetic agents.[3][25] This technical guide summarizes the core mechanisms and data supporting VPA's role as a crucial tool for both research and potential therapeutic development, offering a well-tolerated drug with a novel mechanism of action for combating cancer and other diseases.[14]

References

- 1. The histone deacetylase inhibitor valproic acid selectively induces proteasomal degradation of HDAC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Valproic acid (VPA) - HDAC Inhibitor [hdacis.com]

- 3. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Sodium Valproate-Induced Chromatin Remodeling [frontiersin.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of histone acetylation in the stimulatory effect of valproic acid on vascular endothelial tissue-type plasminogen activator expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of Histone Acetylation in the Stimulatory Effect of Valproic Acid on Vascular Endothelial Tissue-Type Plasminogen Activator Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Histone deacetylation inhibition in pulmonary hypertension: therapeutic potential of valproic acid (VPA) and suberoylanilide hydroxamic acid (SAHA) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Class I HDAC Inhibitor Valproic Acid Strongly Potentiates Gemcitabine Efficacy in Pancreatic Cancer by Immune System Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Valproic acid induces differentiation and inhibition of proliferation in neural progenitor cells via the beta-catenin-Ras-ERK-p21Cip/WAF1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Wnt signaling pathway participates in valproic acid-induced neuronal differentiation of neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-tumor mechanisms of valproate: a novel role for an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Small molecule valproic acid enhances ventral patterning of human neural tube organoids by regulating Wnt and Shh signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Valproic Acid Activates Notch1 Signaling and Induces Apoptosis in Medullary Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of the histone deacetylase inhibitor valproic acid on Notch signalling in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Valproic acid activates notch-1 signaling and regulates the neuroendocrine phenotype in carcinoid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Hydrogel contained valproic acid accelerates bone-defect repair via activating Notch signaling pathway in ovariectomized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. resources.bio-techne.com [resources.bio-techne.com]

- 21. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. Valproic Acid and Breast Cancer: State of the Art in 2021 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Valproic acid Suppresses Breast Cancer Cell Growth Through Triggering Pyruvate Kinase M2 Isoform Mediated Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 25. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Note: Quantification of Valproic Acid in Human Plasma by LC-MS/MS Using Valproic Acid-d15 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Valproic acid (VPA) is a widely used antiepileptic drug for treating various seizure disorders.[1][2] Therapeutic drug monitoring (TDM) of VPA is crucial due to its narrow therapeutic range and significant inter-individual pharmacokinetic variability.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for TDM due to its high sensitivity, selectivity, and rapidity.[1][2]

The use of a stable isotope-labeled internal standard (IS) is essential for accurate and precise quantification in LC-MS/MS bioanalysis.[3] A deuterated internal standard, such as valproic acid-d15, is an ideal choice as it shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[4] This compensates for variations in sample preparation, injection volume, and matrix effects, leading to robust and reliable results.[4][5]

This application note provides a detailed protocol for the quantification of valproic acid in human plasma using a simple protein precipitation extraction method followed by LC-MS/MS analysis with this compound as the internal standard.

Principle of the Method

A known concentration of the internal standard, this compound, is added to plasma samples, calibrators, and quality control samples. Proteins are precipitated using an organic solvent, and the supernatant is injected into the LC-MS/MS system. The analyte and internal standard are separated chromatographically and detected by a tandem mass spectrometer operating in negative ion mode using multiple reaction monitoring (MRM). The ratio of the peak area of valproic acid to that of this compound is used to construct a calibration curve and quantify the concentration of valproic acid in the unknown samples.

Materials and Reagents

-

Valproic acid (certified reference material)

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Acetic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Drug-free human plasma

Experimental Protocols

Preparation of Stock and Working Solutions

-

Valproic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of valproic acid and dissolve it in 10 mL of methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

-

Valproic Acid Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with a 50:50 methanol/water mixture to prepare calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with methanol to a final concentration of 10 µg/mL.

Preparation of Calibration Standards and Quality Control Samples

-

Spike appropriate volumes of the valproic acid working solutions into drug-free human plasma to prepare a series of calibration standards. A typical calibration curve range is 0.5 to 200 µg/mL.[2][6][7]

-

Prepare at least three levels of QC samples (low, medium, and high) in drug-free human plasma in the same manner as the calibration standards.

Sample Preparation: Protein Precipitation

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution (10 µg/mL).

-

Add 150 µL of cold acetonitrile to precipitate the plasma proteins.[1]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[6]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. Method optimization may be required for different instrument setups.

Liquid Chromatography

| Parameter | Value |

| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)[2] |

| Mobile Phase A | 0.1% Acetic acid in water[6] |

| Mobile Phase B | Acetonitrile[6] |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | Isocratic or a shallow gradient depending on the separation needs |

Mass Spectrometry

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative[6] |

| MRM Transitions | Valproic Acid: m/z 143.1 → 143.1[2][6] |

| This compound: m/z 158.2 → 158.2 (or another suitable fragment) | |

| Collision Energy | Optimized for the specific instrument, often low for pseudo-MRM[8] |

| Dwell Time | 100-200 ms |

Data Presentation

The performance of the method should be validated according to regulatory guidelines. The following tables summarize typical quantitative data for the analysis of valproic acid in human plasma.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (µg/mL) | Regression Model | Correlation Coefficient (r²) |

| Valproic Acid | 0.5 - 200 | Linear, 1/x weighting | > 0.995[9] |

Table 2: Precision and Accuracy

| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 0.5 | < 15 | < 15 | 85-115 |

| Low QC | 1.5 | < 15 | < 15 | 85-115 |

| Mid QC | 75 | < 15 | < 15 | 85-115 |

| High QC | 150 | < 15 | < 15 | 85-115 |

Data presented are representative and should be established for each individual laboratory.

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of valproic acid.

Caption: Role of this compound as an internal standard for accurate quantification.

Caption: Overview of the primary metabolic routes of valproic acid.

References

- 1. research.unipd.it [research.unipd.it]

- 2. An UPLC-MS/MS method for the determination of valproic acid in blood of a fatal intoxication case - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. benchchem.com [benchchem.com]

- 5. texilajournal.com [texilajournal.com]

- 6. actamedicamarisiensis.ro [actamedicamarisiensis.ro]

- 7. Frontiers | Switching Between LC-ESI-MS/MS and EMIT Methods for Routine TDM of Valproic Acid in Pediatric Patients With Epilepsy: What Clinicians and Researchers Need to Know [frontiersin.org]

- 8. Liquid chromatography–tandem mass spectrometry method for simultaneous determination of valproic acid and its ene-metabolites in epilepsy patient plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LC-MS/MS method for simultaneous determination of valproic acid and major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Valproic Acid in Human Plasma Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of Valproic Acid (VPA) in human plasma. The method utilizes a simple protein precipitation extraction procedure and liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Valproic acid-d15, for accurate quantification. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical and research applications requiring precise measurement of VPA concentrations.

Introduction

Valproic acid is a widely used anticonvulsant drug for the treatment of epilepsy and other neurological disorders.[1] Therapeutic drug monitoring of VPA is crucial to ensure its efficacy and to avoid potential toxicity, as it has a narrow therapeutic range. Various analytical methods have been developed for VPA quantification in biological matrices.[2] This application note details a highly specific and sensitive LC-MS/MS method employing this compound as an internal standard to compensate for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision.

Experimental

Materials and Reagents

-

Valproic Acid (VPA) standard

-

This compound (Internal Standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid

-

Ammonium formate

-

Human plasma (drug-free)

-

Ultrapure water

Instrumentation

-

Liquid Chromatograph (LC) system

-

Tandem Mass Spectrometer (MS/MS)

-

Analytical column: Zorbax SB-C18, 100 mm x 3 mm, 3.5 µm or equivalent[3]

Sample Preparation

A simple protein precipitation method was employed for sample preparation.[3][4]

-

To 200 µL of plasma sample, add 20 µL of the internal standard working solution (this compound).

-

Add 400 µL of cold acetonitrile to precipitate the plasma proteins.[4]

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 12,000 rpm for 10 minutes.[4]

-

Transfer the supernatant to a new vial.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[4]

-

Reconstitute the residue in 400 µL of the mobile phase.[4]

LC-MS/MS Conditions

The following table summarizes the optimized LC-MS/MS parameters.

| Parameter | Value |

| LC Conditions | |

| Column | Zorbax SB-C18, 100 mm x 3 mm, 3.5 µm[3] |

| Mobile Phase A | Water with 5 mM ammonium formate and 0.1% formic acid[5] |

| Mobile Phase B | Acetonitrile with 0.1% formic acid[5] |

| Gradient | Isocratic or gradient elution can be optimized. A typical starting condition is 20% B, increasing to 85% B over 6.5 minutes.[5] |

| Flow Rate | 0.3 mL/min[5] |

| Injection Volume | 10 µL |

| Column Temperature | 45°C[3] |

| MS/MS Conditions | |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Monitored Transitions | VPA: m/z 143.1 -> 143.1 (pseudo-MRM)[3][6] |

| This compound: Precursor ion will be higher by 15 Da | |

| Collision Energy | Optimized for the specific instrument |

| Dwell Time | 200 ms |

Results and Discussion

Method Validation

The method was validated for linearity, sensitivity, accuracy, precision, and stability.

Linearity: The calibration curve was linear over the concentration range of 2 to 200 µg/mL with a coefficient of determination (r²) greater than 0.99.[3]

Sensitivity: The lower limit of quantification (LLOQ) was determined to be 2 µg/mL.[3]

Accuracy and Precision: The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (low, medium, and high). The results are summarized in the table below.

| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 6 | < 3.3%[3] | < 7.2%[3] | 95-105% |

| Medium | 60 | < 3.3%[3] | < 7.2%[3] | 95-105% |

| High | 160 | < 3.3%[3] | < 7.2%[3] | 95-105% |

Recovery: The mean recovery of Valproic acid was found to be approximately 104%.[3]

Conclusion